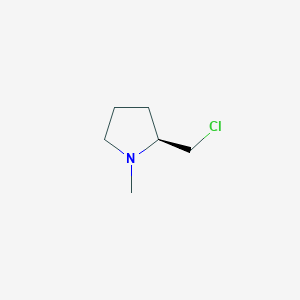

(S)-2-Chloromethyl-1-methyl-pyrrolidine

Übersicht

Beschreibung

(S)-2-Chloromethyl-1-methyl-pyrrolidine is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of a chloromethyl group and a methyl group attached to the nitrogen atom of the pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Chloromethyl-1-methyl-pyrrolidine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as the cyclization of appropriate precursors.

Methylation: The methyl group is introduced by reacting the intermediate with methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Chloromethyl-1-methyl-pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield different amine derivatives.

Cyclization Reactions: The presence of the pyrrolidine ring allows for cyclization reactions, forming more complex ring structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions include various substituted pyrrolidines, N-oxides, and amine derivatives, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

(S)-2-Chloromethyl-1-methyl-pyrrolidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of (S)-2-Chloromethyl-1-methyl-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring structure contributes to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-2-Chloromethyl-1-methyl-pyrrolidine: The enantiomer of the compound, which may exhibit different biological activities.

2-Chloromethyl-pyrrolidine: Lacks the methyl group on the nitrogen atom, leading to different chemical and biological properties.

1-Methyl-pyrrolidine: Lacks the chloromethyl group, resulting in different reactivity and applications.

Uniqueness

(S)-2-Chloromethyl-1-methyl-pyrrolidine is unique due to its specific chiral configuration and the presence of both chloromethyl and methyl groups. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

(S)-2-Chloromethyl-1-methyl-pyrrolidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring structure with a chloromethyl group. The molecular formula is , and it exhibits properties typical of nitrogen-containing heterocycles, which are often involved in biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Nicotinic Acetylcholine Receptors (nAChRs) : Research indicates that this compound acts as a partial agonist at the α4β2 nAChR subtype. Binding studies have shown that it interacts at the agonist binding site, influencing neuronal signaling pathways .

- Antimicrobial Activity : Some studies suggest that derivatives of this compound may exhibit antibacterial properties, particularly against multi-drug resistant strains. The mechanism involves inhibition of bacterial topoisomerases, which are crucial for DNA replication and transcription .

Biological Activity Overview

| Activity | Description |

|---|---|

| Nicotinic Agonism | Acts as a partial agonist on nAChRs, influencing neurotransmitter release. |

| Antibacterial | Exhibits activity against Gram-positive and Gram-negative bacteria. |

| Cytotoxicity | Potential effects on cancer cell lines through modulation of cellular pathways. |

Case Studies and Research Findings

- Nicotinic Receptor Studies : In a study evaluating the binding affinity of various derivatives, this compound was found to bind effectively to the α4β2 nAChR, demonstrating significant agonistic activity compared to other tested compounds . This suggests potential applications in neuropharmacology for conditions like Alzheimer's disease.

- Antimicrobial Efficacy : A recent investigation into the antibacterial properties of pyrrolidine derivatives indicated that this compound showed promising results against resistant strains of Staphylococcus aureus. The compound was part of a series designed to optimize dual inhibitors targeting bacterial topoisomerases .

- Cytotoxic Effects on Cancer Cells : Preliminary studies have indicated that compounds related to this compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting a potential role in cancer therapeutics. Further research is needed to elucidate the specific pathways involved .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key aspects include:

- Absorption and Distribution : The compound's solubility profile suggests it may be effectively absorbed when administered orally or via injection.

- Metabolism : Initial studies indicate that metabolic pathways involving cytochrome P450 enzymes may play a role in the biotransformation of this compound.

- Toxicological Profile : Toxicity studies are essential to assess the safety profile of this compound, especially given its interactions with critical biological targets.

Eigenschaften

IUPAC Name |

(2S)-2-(chloromethyl)-1-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN/c1-8-4-2-3-6(8)5-7/h6H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEQVHDPCGPJSJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498706 | |

| Record name | (2S)-2-(Chloromethyl)-1-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137892-92-3 | |

| Record name | (2S)-2-(Chloromethyl)-1-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.